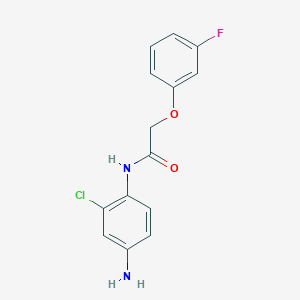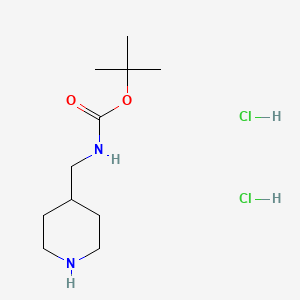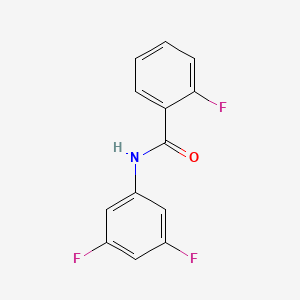
2,4-二溴苯肼盐酸盐
描述
2,4-Dibromophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H7Br2ClN2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromophenylhydrazine hydrochloride consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and nitrogen (N) atoms . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis
2,4-Dibromophenylhydrazine has a density of 2.1±0.1 g/cm^3, a boiling point of 306.1±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 50.1±0.3 cm^3, a polar surface area of 38 Å^2, a polarizability of 19.9±0.5 10^-24 cm^3, a surface tension of 59.3±3.0 dyne/cm, and a molar volume of 128.4±3.0 cm^3 .科学研究应用
氧化自由基芳基化
Hofmann、Jasch 和 Heinrich(2014 年)讨论了由芳基肼盐酸盐和苯胺制备取代的 2-氨基联苯。此过程涉及空气中双氧的双相自由基芳基化反应,突出了 2,4-二溴苯肼盐酸盐在产生在有机化学中很重要的氨基联苯中的作用 (Hofmann, Jasch, & Heinrich, 2014)。
化学化合物的合成
李维国(2012 年)和朱红军(2010 年)在各种化学化合物的合成中使用了 2,4-二溴苯肼盐酸盐。这些研究证明了该化合物在复杂化学反应中的效用以及在其他化学物质合成中的重要性 (李维国,2012), (朱红军,2010)。
环境和生物研究
该化合物已在环境和生物研究中得到引用。例如,Zuanazzi 等人(2020 年)进行了一项科学计量学审查,以分析关于 2,4-D 除草剂毒性的研究的全球趋势和差距,这与了解相关化合物的环境影响有关 (Zuanazzi, Ghisi, & Oliveira, 2020)。此外,Rajagopal 等人(2019 年)研究了苯肼盐酸盐在斑马鱼中的细胞毒性作用,突出了相关化合物的生物学意义 (Rajagopal, Balasubramanian, & Kalyanaraman, 2019)。
药物研究
在药物研究中,已评估盐酸羟嗪等化合物用于各种应用,表明肼衍生物在药物开发和分析中的重要性 (Rizkalla, Aziz, & Soliman, 2011)。
安全和危害
属性
IUPAC Name |
(2,4-dibromophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOIJIDSPMZMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

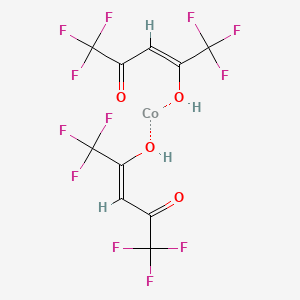
![[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate](/img/structure/B1644339.png)
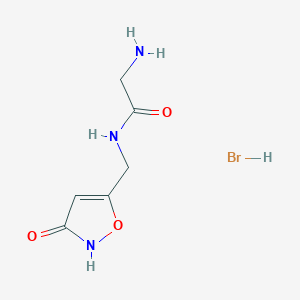

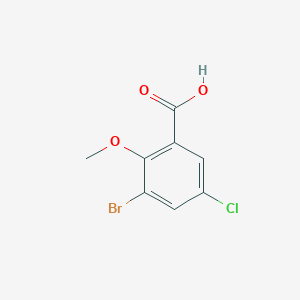
![1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol](/img/structure/B1644352.png)

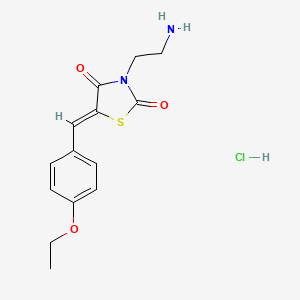
![5-Methyl-7-(1-piperazinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1644370.png)
